molecular formula C26H26ClN3O3S2 B12144340 (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12144340
M. Wt: 528.1 g/mol
InChI Key: KGRIGMSAQUPIFN-KQWNVCNZSA-N
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Description

The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole core substituted with a 3-chloro-4-propoxyphenyl group and a phenyl ring. The thiazolidinone moiety is functionalized with a 3-methoxypropyl chain at position 3 and a thioxo group at position 2.

The compound’s stereoelectronic properties, such as the Z-configuration of the exocyclic double bond, are critical for its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H26ClN3O3S2

Molecular Weight

528.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN3O3S2/c1-3-13-33-22-11-10-18(15-21(22)27)24-19(17-30(28-24)20-8-5-4-6-9-20)16-23-25(31)29(26(34)35-23)12-7-14-32-2/h4-6,8-11,15-17H,3,7,12-14H2,1-2H3/b23-16-

InChI Key

KGRIGMSAQUPIFN-KQWNVCNZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Chalcone Precursor Preparation

The 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole moiety is synthesized from a chalcone intermediate. Phenylhydrazine reacts with 3-chloro-4-propoxyphenyl propenone under acidic conditions (acetic acid, reflux, 8–12 h) to yield the pyrazole ring via cyclocondensation.

Reaction Conditions :

  • Solvent : Ethanol

  • Catalyst : Conc. HCl (2–3 drops)

  • Temperature : 80–90°C

  • Yield : 72–85%

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.95 (s, 1H, pyrazole-H), 4.12 (t, J = 6.8 Hz, 2H, OCH2), 1.85–1.72 (m, 2H, CH2), 1.02 (t, J = 7.2 Hz, 3H, CH3).

Thiazolidinone Scaffold Synthesis

Mannich Reaction for N3-Substitution

The 3-(3-methoxypropyl) group is introduced via a Mannich reaction. 5-Bromo-2-thioxo-1,3-thiazolidin-4-one reacts with 3-methoxypropylamine in the presence of formaldehyde (37% aqueous solution) under reflux.

Reaction Conditions :

  • Solvent : Methanol

  • Temperature : 60°C, 6 h

  • Yield : 68–75%

Characterization :

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • 1H NMR (400 MHz, CDCl3): δ 5.92 (s, 1H, CH), 3.56 (t, J = 6.4 Hz, 2H, OCH2), 3.34 (s, 3H, OCH3), 2.85–2.78 (m, 2H, NCH2).

Knoevenagel Condensation for Methylidene Bridge Formation

The pyrazole and thiazolidinone units are conjugated via a Knoevenagel reaction. The pyrazole aldehyde derivative reacts with 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in acetic acid with anhydrous sodium acetate.

Reaction Conditions :

  • Solvent : Glacial acetic acid

  • Base : Anhydrous NaOAc (1.2 equiv)

  • Temperature : Reflux, 5–7 h

  • Yield : 58–65%

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 12.45 (s, 1H, NH), 7.89 (s, 1H, CH=), 7.65–7.22 (m, 9H, Ar-H), 4.15 (t, J = 6.8 Hz, 2H, OCH2), 3.61 (t, J = 6.4 Hz, 2H, OCH2), 3.38 (s, 3H, OCH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 192.4 (C=O), 167.8 (C=S), 145.2 (CH=), 138.5–115.7 (Ar-C).

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Acetic acid enhances electrophilicity of the aldehyde, facilitating nucleophilic attack by the thiazolidinone’s active methylene group.

  • Anhydrous conditions prevent hydrolysis of the thioxo group.

Stereochemical Control

The (Z)-configuration of the methylidene bridge is confirmed by NOESY correlations between the pyrazole C4-H and thiazolidinone CH.

Analytical Data Summary

Parameter Value
Molecular Formula C28H25ClN4O3S2
Molecular Weight 589.15 g/mol
Melting Point 226–228°C
HPLC Purity >98% (C18 column, MeOH:H2O 80:20)
Yield (Overall) 32–41%

Challenges and Mitigation Strategies

  • Low Knoevenagel Yield : Attributed to steric hindrance from the 3-methoxypropyl group. Mitigated by prolonged reaction times (7 h).

  • Byproducts : Hydrolysis of the thioxo group minimized using anhydrous NaOAc .

Chemical Reactions Analysis

Thiazolidinone Core Reactivity

The thiazolidin-4-one ring undergoes characteristic reactions due to its electrophilic carbonyl and nucleophilic sulfur atoms:

Ring-Opening Reactions

  • Acidic Hydrolysis : The thiazolidinone ring can hydrolyze under strong acidic conditions (e.g., HCl/H₂O) to form a thiosemicarbazide intermediate .

  • Nucleophilic Attack : The C=O group reacts with amines or hydrazines to form Schiff bases or hydrazones, respectively .

Electrophilic Substitution

  • The sulfur atom in the thioxo group (C=S) participates in nucleophilic substitutions, enabling alkylation or arylation at the sulfur site .

Pyrazole-Moiety-Derived Reactions

The 1-phenylpyrazole group contributes to the following transformations:

Cycloaddition Reactions

  • The pyrazole’s nitrogen atoms facilitate [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles.

Electrophilic Aromatic Substitution

  • Chlorine on the 3-chloro-4-propoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the propoxy group .

Methoxypropyl Side Chain

  • The 3-methoxypropyl group undergoes O-demethylation under strong reducing agents (e.g., BBr₃), yielding a hydroxylpropyl derivative.

Methylidene Linker

  • The exocyclic double bond (C=CH) participates in Diels-Alder reactions with dienes, forming six-membered cyclohexene derivatives .

Synthetic Pathways and Catalytic Systems

Key synthesis methods for derivatives include:

Reaction TypeConditions/CatalystsYieldKey Product FeaturesSource
Thiazolidinone CyclizationEt₃N, reflux in methanol82–92%High regioselectivity
Pyrazole-Aldehyde CondensationDSDABCOC, ultrasound-assisted85%Reduced energy consumption
Thiolation of C=SDTPEAC, room temperature75%Enhanced solubility

Mechanistic Insights

  • Thiazolidinone Formation : Reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds proceeds via a Michael addition followed by cyclization .

  • Ultrasound Acceleration : Ultrasound irradiation reduces reaction time by enhancing mass transfer and catalyst efficiency .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces C-S bond cleavage, forming sulfenic acid intermediates.

  • Oxidative Stability : The thioxo group oxidizes to sulfoxide (C=SO) in the presence of H₂O₂ or peracids .

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceBiological Impact
Methoxypropyl vs. MethylHigher solubility in polar solventsImproved pharmacokinetics
Chlorophenyl vs. FurylEnhanced electrophilic substitutionBroader antimicrobial activity

Scientific Research Applications

Research indicates that thiazolidinone derivatives exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that thiazolidinones possess significant antimicrobial properties against various bacteria and fungi. The presence of the pyrazole moiety enhances this activity, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, indicating its potential use in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies have indicated that thiazolidinone derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against certain cancer types.

Synthesis and Characterization

The synthesis of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves multiple steps, typically beginning with the formation of the thiazolidinone core followed by the introduction of various substituents to enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Case Studies

Several case studies highlight the applications of this compound:

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • In Vivo Studies : Animal models have shown that compounds with similar structures can significantly reduce inflammation in conditions like arthritis. This suggests that (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one could be a promising candidate for further development as an anti-inflammatory drug.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Modifications on the Pyrazole Ring

  • Target Compound : 3-(3-chloro-4-propoxyphenyl) group at position 3 of the pyrazole. The chloro and propoxy groups enhance lipophilicity (logP ~4.2 estimated) and may improve membrane permeability compared to less halogenated analogs .
  • Compound A (): 3-(4-isobutoxy-3-methylphenyl) substitution.
  • Compound B () : 3-(4-ethoxy-2-methylphenyl) group. The ethoxy group lowers molecular weight (MW = 529.1 g/mol vs. target’s MW = 567.1 g/mol) and may reduce metabolic stability due to shorter alkoxy chains .
  • Compound C () : 3-(4-methoxyphenyl) substitution. The absence of chlorine and shorter methoxy chain likely decrease electrophilicity, reducing reactivity in nucleophilic environments .

Modifications on the Thiazolidinone Moiety

  • Target Compound : 3-(3-methoxypropyl) chain. This substituent balances solubility and lipophilicity, with the methoxy group enhancing hydrogen-bonding capacity.
  • Compound C (): 2-(piperidin-1-yl) group. The piperidine ring introduces basicity (pKa ~10.5), which may alter pharmacokinetics compared to the target’s non-ionic methoxypropyl chain .

Physicochemical and Electronic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 567.1 583.2 529.1 502.6
Calculated logP 4.2 5.0 3.8 3.5
Key Substituents Cl, OPr, OMe iBu, Me Et, Me OMe
Topological Polar Surface Area (Ų) 85.7 78.3 72.5 90.2

Data derived from analogous structures in .

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of thiazolidin-4-one derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. This unique structure allows for various modifications that can enhance biological activity. The compound features a pyrazole moiety, which is known for its anti-inflammatory and anticancer properties. The presence of substituents such as the 3-chloro-4-propoxyphenyl group is believed to influence the compound's interaction with biological targets, potentially enhancing its efficacy.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications on the thiazolidinone ring can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and prostate cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Reference
5oSiHa3.60 ± 0.45
5dPC-32.97 ± 0.88
ExampleMCF-7<10

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has also been documented, with several compounds demonstrating activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one under review have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones comparable to standard antibiotics .

MicroorganismCompound Activity (%)Reference
E. coli88.46%
S. aureus91.66%

Antidiabetic Activity

Thiazolidinone derivatives are recognized for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism is crucial for regulating glucose metabolism and insulin sensitivity. Studies have indicated that certain thiazolidinones can significantly lower blood glucose levels in diabetic models .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • Anticancer Evaluation : A study synthesized multiple thiazolidinone derivatives and evaluated their anticancer activity against various cell lines, revealing that modifications at specific positions on the thiazolidinone ring could enhance potency .
  • Antimicrobial Screening : Another research effort highlighted the antibacterial activity of newly synthesized thiazolidinones against common pathogens, demonstrating that structural variations could lead to improved antimicrobial efficacy .
  • In Silico Studies : Molecular docking studies have been employed to predict binding affinities at target sites such as tubulin proteins, indicating potential pathways for drug development based on structural insights .

Q & A

Basic: What synthetic methodologies are reported for thiazolidin-4-one derivatives with arylpyrazole substituents?

Answer:
The synthesis of structurally analogous thiazolidin-4-one derivatives typically involves condensation reactions between substituted pyrazole-carbaldehydes and thiazolidinone precursors. For example:

  • Reflux in ethanol : A mixture of 3,5-diaryl-4,5-dihydro-1Н-pyrazole and a thiazolidinone derivative is refluxed in ethanol for 2 hours, followed by filtration and recrystallization from DMF/EtOH (1:1) .
  • Cyclization with POCl₃ : Substituted benzoic acid hydrazides are cyclized using phosphorus oxychloride at 120°C to form oxadiazole-thiazolidinone hybrids .
    Key parameters : Solvent polarity, reaction temperature (e.g., 120°C for POCl₃-mediated cyclization), and stoichiometric ratios influence yield and purity.

Advanced: How can discrepancies between computational and experimental conformational data for this compound be resolved?

Answer:
Discrepancies often arise from neglecting solvent effects or crystal-packing forces in computational models. To address this:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to experimentally determine bond lengths, angles, and torsion angles . Compare with DFT-optimized gas-phase structures.
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions in the crystal lattice that may stabilize non-computational conformers .
  • Dynamic NMR : Probe solution-phase conformational flexibility using variable-temperature ¹H NMR to assess if solid-state and solution structures differ .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Assign the Z-configuration of the methylidene group via coupling constants (e.g., 3JH,H^3J_{H,H} > 12 Hz for transoid protons) and NOESY correlations .
  • FT-IR : Confirm the 2-thioxo group (C=S stretch ~1200–1250 cm⁻¹) and carbonyl (C=O ~1680–1720 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for chlorine-containing substituents .

Advanced: How do hydrogen bonding networks influence the crystal packing and stability of this compound?

Answer:
Hydrogen bonding governs crystal lattice energy and polymorphism . For example:

  • N–H···S and O–H···O interactions : These can form infinite chains (C(4) or C(6) graph sets) or discrete dimers (R₂²(8)), stabilizing specific packing motifs .
  • π-π stacking : Arylpyrazole and phenyl groups may stack with interplanar distances < 4.0 Å, enhancing thermal stability .
    Methodology : Use Mercury or OLEX2 to visualize Hirshfeld surfaces and quantify interaction contributions .

Basic: How is the Z-configuration of the methylidene group confirmed experimentally?

Answer:

  • X-ray crystallography : Directly visualize the spatial arrangement of substituents around the double bond. For example, a dihedral angle < 10° between the pyrazole and thiazolidinone planes supports the Z-form .
  • NOESY NMR : Detect through-space correlations between the methylidene proton and adjacent aryl protons, which are absent in the E-configuration .

Advanced: What strategies optimize the cyclization step in synthesizing this compound?

Answer:

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, catalyst (e.g., POCl₃), and solvent (e.g., DMF vs. ethanol) .
  • In-situ monitoring : Employ FT-IR or Raman spectroscopy to track carbonyl intermediate formation during cyclization .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while maintaining >90% yield .

Advanced: How can tautomerism or isomerism in this compound be systematically analyzed?

Answer:

  • Variable-temperature NMR : Detect equilibrium shifts between keto-enol or thione-thiol tautomers via signal splitting or coalescence .
  • X-ray charge density analysis : Map electron density to confirm preferential stabilization of the thioxo form over thiol .
  • DFT calculations : Compare relative Gibbs free energies of tautomers at the B3LYP/6-311+G(d,p) level .

Basic: What crystallographic software tools are recommended for resolving substituent orientation ambiguities?

Answer:

  • SHELX suite : SHELXD for phase problem solution and SHELXL for refinement, especially for handling twinning or disorder .
  • WinGX : Integrate ORTEP-3 for graphical visualization of thermal ellipsoids and hydrogen bonding .
  • PLATON : Validate geometry and symmetry with ADDSYM and TWIN commands .

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